molecular formula C11H7BrN2 B8205624 3-bromo-9H-pyrido[2,3-b]indole

3-bromo-9H-pyrido[2,3-b]indole

Cat. No.: B8205624
M. Wt: 247.09 g/mol
InChI Key: DJYTWNRGOGEHRM-UHFFFAOYSA-N
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Description

3-Bromo-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a bromine atom substituted at the third position of the pyrido[2,3-b]indole structure, which consists of a fused pyridine and indole ring system. The unique structure of this compound makes it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-9H-pyrido[2,3-b]indole typically involves the bromination of 9H-pyrido[2,3-b]indole. One common method is the electrophilic aromatic substitution reaction, where 9H-pyrido[2,3-b]indole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9H-pyrido[2,3-b]indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and amines.

    Oxidation Reactions: The indole ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products Formed

    Substitution: Formation of azido, cyano, or amino derivatives depending on the nucleophile used.

    Oxidation: Formation of oxo or hydroxy derivatives.

    Reduction: Formation of reduced indole derivatives.

Scientific Research Applications

3-Bromo-9H-pyrido[2,3-b]indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-bromo-9H-pyrido[2,3-b]indole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The bromine atom may enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    9H-Pyrido[2,3-b]indole: The parent compound without the bromine substitution.

    3-Chloro-9H-pyrido[2,3-b]indole: Similar structure with a chlorine atom instead of bromine.

    3-Iodo-9H-pyrido[2,3-b]indole: Similar structure with an iodine atom instead of bromine.

Uniqueness

3-Bromo-9H-pyrido[2,3-b]indole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be selectively replaced by other functional groups, providing a versatile platform for the synthesis of diverse derivatives.

Properties

IUPAC Name

3-bromo-9H-pyrido[2,3-b]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-7-5-9-8-3-1-2-4-10(8)14-11(9)13-6-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYTWNRGOGEHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CC(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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